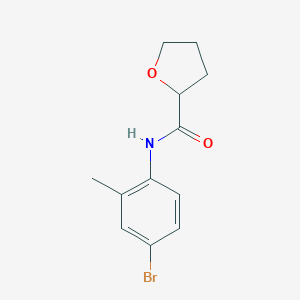![molecular formula C13H18N2OS B399663 3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B399663.png)
3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N’-(2-sec-butylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of an acetyl group, a sec-butylphenyl group, and a thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-N’-(2-sec-butylphenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
In industrial settings, the synthesis of N-acetyl-N’-(2-sec-butylphenyl)thiourea may involve the use of stable and readily available N,N’-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . This method allows for the preparation of thiocarbonyl compounds with good chemical selectivity and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Wirkmechanismus
The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the acetyl and sec-butylphenyl groups.
N,N’-diethylthiourea: Contains ethyl groups instead of acetyl and sec-butylphenyl groups.
Uniqueness
N-acetyl-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of both acetyl and sec-butylphenyl groups, which enhance its biological activity and chemical reactivity compared to simpler thiourea derivatives. This structural complexity allows for a broader range of applications and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H18N2OS |
|---|---|
Molekulargewicht |
250.36g/mol |
IUPAC-Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
InChI-Schlüssel |
WWXSSFFZSQPJFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(3-methoxybenzoyl)thiourea](/img/structure/B399582.png)
![3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B399583.png)
![2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B399585.png)
![N-[4-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399586.png)
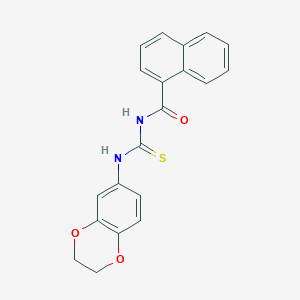
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(3-butoxybenzoyl)thiourea](/img/structure/B399591.png)
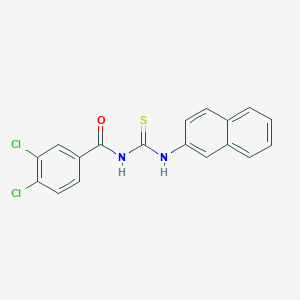
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B399593.png)
![Methyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B399596.png)
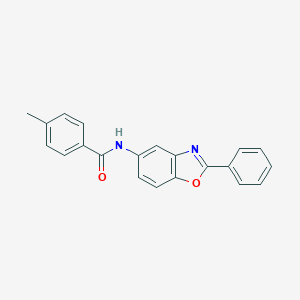
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B399598.png)
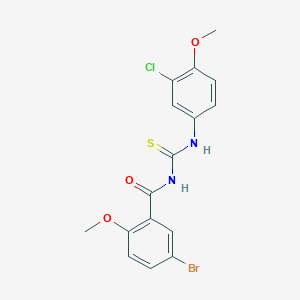
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B399601.png)
